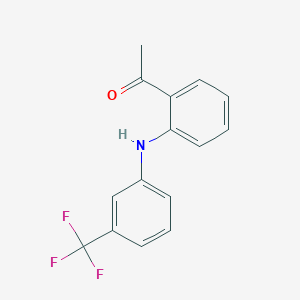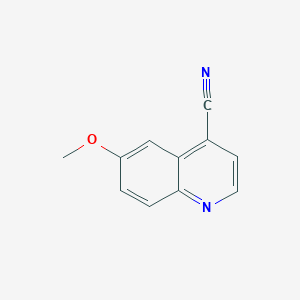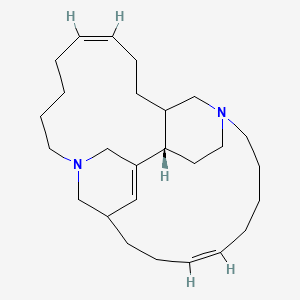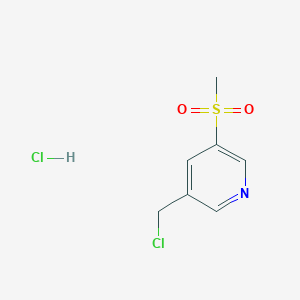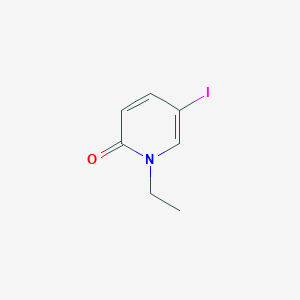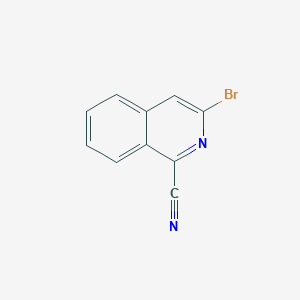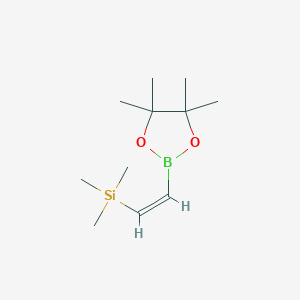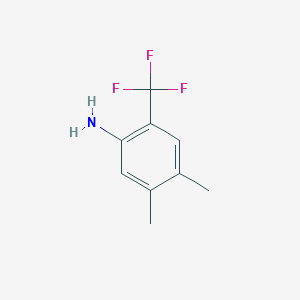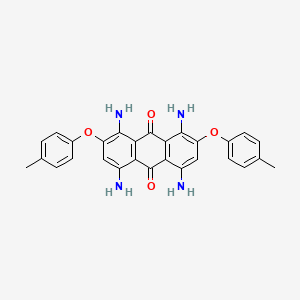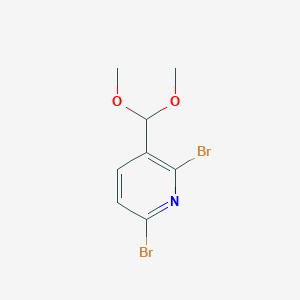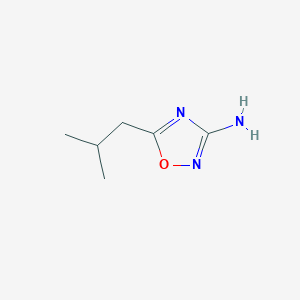
5-Isobutyl-1,2,4-oxadiazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Isobutyl-1,2,4-oxadiazol-3-amine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the 1,2,4-oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-oxadiazoles typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the O-acylation of amidoximes followed by cyclocondensation . This process can be carried out at room temperature using organic bases such as TBAF in THF . Another method involves the one-pot synthesis from amidoximes and carboxyl derivatives or aldehydes in aprotic bipolar solvents like DMSO in the presence of inorganic bases .
Industrial Production Methods
Industrial production methods for 1,2,4-oxadiazoles often utilize scalable and efficient synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the production efficiency and yield of these compounds .
化学反応の分析
Types of Reactions
5-Isobutyl-1,2,4-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the oxadiazole ring or other functional groups attached to it.
Substitution: This reaction can replace hydrogen atoms or other substituents on the oxadiazole ring with different groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro or hydroxyl derivatives, while substitution can introduce various alkyl or aryl groups .
科学的研究の応用
5-Isobutyl-1,2,4-oxadiazol-3-amine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 5-Isobutyl-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
Similar compounds to 5-Isobutyl-1,2,4-oxadiazol-3-amine include other 1,2,4-oxadiazoles such as:
- 3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole
- 3,3’-bis(4-nitrofurazan-3-yl)-5,5’-bi(1,2,4-oxadiazole)
- 3-(4-nitrofurazan-3-yl)-1,2,4-oxadiazol-5-amine
Uniqueness
This compound is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The isobutyl group, in particular, can enhance its lipophilicity and potentially improve its interaction with biological membranes .
特性
分子式 |
C6H11N3O |
|---|---|
分子量 |
141.17 g/mol |
IUPAC名 |
5-(2-methylpropyl)-1,2,4-oxadiazol-3-amine |
InChI |
InChI=1S/C6H11N3O/c1-4(2)3-5-8-6(7)9-10-5/h4H,3H2,1-2H3,(H2,7,9) |
InChIキー |
HDVYQBCYPCYUIV-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=NC(=NO1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


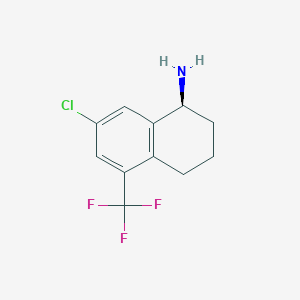
![2-Bromo-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13124172.png)
![N,N'-(3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(2-aminoacetamide)](/img/structure/B13124177.png)
